![molecular formula C17H18N4O5S B2930966 5-((3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one CAS No. 2034578-39-5](/img/structure/B2930966.png)
5-((3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is a synthetic compound with a complex chemical structure It contains several functional groups including pyrimidine, pyrrolidine, sulfonyl, and benzo[d]oxazole, which provide it with unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-((3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one generally involves multiple steps, each requiring specific conditions and reagents. The process often begins with the preparation of intermediates that are subsequently combined to form the final compound. Common synthetic routes include:
Step 1: : Preparation of 4,6-dimethylpyrimidine intermediate through a condensation reaction.
Step 2: : Formation of the pyrrolidine intermediate via a cyclization reaction.
Step 3: : Introduction of the sulfonyl group through sulfonation.
Step 4: : Synthesis of benzo[d]oxazole via a cyclocondensation reaction.
Step 5: : Coupling of the intermediates under specific conditions (e.g., temperature, pH, solvent).
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow synthesis processes. Key considerations include optimizing yield, purity, and cost-effectiveness. Catalysts and automated systems are often employed to enhance reaction efficiency and control.
Chemical Reactions Analysis
Types of Reactions: The compound 5-((3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one can undergo various types of chemical reactions, including:
Oxidation: : Conversion of functional groups to more oxidized states.
Reduction: : Hydrogenation of double bonds or reduction of functional groups.
Substitution: : Replacement of a substituent with another group.
Addition: : Addition of groups to double or triple bonds.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Solvents: : Acetone, dichloromethane, toluene.
Catalysts: : Palladium on carbon, platinum.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.
Biology: Biologically, this compound may be used to study enzyme interactions, as its structure allows it to mimic or inhibit certain biological processes.
Medicine: Medicinal applications include potential use as a drug candidate for targeting specific molecular pathways in diseases. Its unique structure could provide therapeutic benefits by modulating biological activities.
Industry: In industry, it might be used in the development of novel materials or as a catalyst in chemical processes due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-((3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets. These interactions can modulate pathways involved in various biological processes. For instance, it may inhibit an enzyme by binding to its active site or interact with cellular receptors to alter signal transduction.
Comparison with Similar Compounds
Similar compounds include those with pyrimidine, pyrrolidine, sulfonyl, and benzo[d]oxazole groups. Examples include:
**5-((3-(pyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one
**4-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazole
These compounds share structural similarities but differ in the arrangement or presence of specific functional groups, affecting their reactivity and applications.
Properties
IUPAC Name |
5-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]sulfonyl-3H-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O5S/c1-10-7-11(2)19-16(18-10)25-12-5-6-21(9-12)27(23,24)13-3-4-15-14(8-13)20-17(22)26-15/h3-4,7-8,12H,5-6,9H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVMHNVDSQEVEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-chloro-N-[2-(1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B2930884.png)
![[(3-Methyl-4-nitro-1H-pyrazol-5-yl)thio]-acetic acid](/img/structure/B2930887.png)
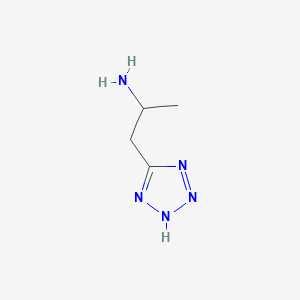
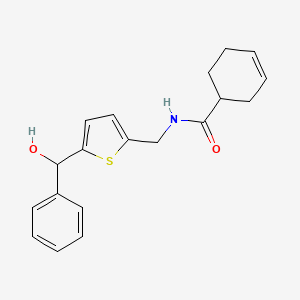
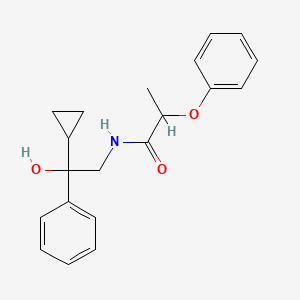
![2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2930897.png)
![N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]pentanamide](/img/structure/B2930898.png)
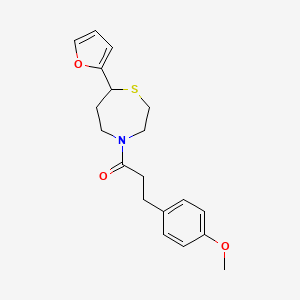
![N-[(furan-2-yl)methyl]-4-{[4-oxo-2-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]methyl}cyclohexane-1-carboxamide](/img/structure/B2930900.png)
![N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}butanamide](/img/structure/B2930901.png)
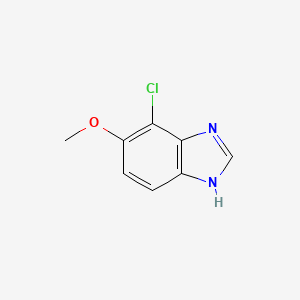
![N-[2-(cyclohex-1-en-1-yl)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2930903.png)
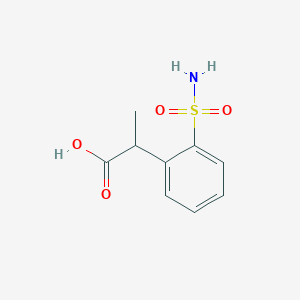
![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2930906.png)
